3-(Bromomethyl)-5-methylbenzo[d]isoxazole
Description
Overview of Heterocyclic Scaffolds in Advanced Organic Synthesis
Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, characterized by cyclic structures containing at least one atom other than carbon within the ring. usm.edu These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecule. Over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in modern drug design. nih.gov
The structural diversity of heterocyclic scaffolds allows medicinal chemists to design molecules with tailored potency, selectivity, and pharmacokinetic properties. These frameworks serve as "privileged structures," which are molecular motifs capable of binding to multiple biological targets. nih.gov By modifying heterocyclic cores with various functional groups, chemists can fine-tune a compound's solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing its potential as a therapeutic agent. nih.gov The development of novel synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, has further expanded the accessibility and variety of functionalized heterocycles available for research. nih.gov
The Benzo[d]isoxazole Core: Structural Features and Research Relevance
The benzo[d]isoxazole ring system, also known as anthranil, consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. ijpca.orgmdpi.com This fusion results in a bicyclic structure that combines the aromaticity of benzene with the unique electronic properties of the isoxazole moiety.
The benzo[d]isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Molecules incorporating this core have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, antipsychotic, and anticancer effects. nih.govtandfonline.comnih.gov For instance, certain benzo[d]isoxazole derivatives have been identified as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy. nih.gov The structural rigidity and specific geometry of the fused ring system can facilitate precise interactions with biological targets. mdpi.com
Table 1: Properties of the Benzo[d]isoxazole Scaffold
| Property | Description |
|---|---|
| Structure | A bicyclic system formed by the fusion of a benzene ring and an isoxazole ring. |
| Aromaticity | Possesses aromatic character, contributing to its chemical stability. |
| Biological Significance | Considered a "privileged scaffold" in medicinal chemistry, found in numerous bioactive molecules. nih.gov |
| Synthetic Access | Can be synthesized through various methods, including cyclocondensation reactions. mdpi.comnih.gov |
Role of Halomethyl Functionality in Synthetic Chemistry
The halomethyl group, particularly the bromomethyl (-CH2Br) group, is a highly valuable functional group in organic synthesis. Its utility stems from the high reactivity of the carbon-bromine bond, making it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups, transforming the bromomethyl compound into a versatile synthetic intermediate or building block.
The process of introducing a chloromethyl group onto an aromatic ring, known as the Blanc chloromethylation, is a classic example of creating such a reactive handle. wikipedia.org Bromomethyl groups are even more reactive and are frequently used to alkylate nucleophiles such as amines, thiols, and carboxylates. In the context of complex molecule synthesis, a halomethyl group can act as a linchpin, connecting different molecular fragments. Furthermore, the strategic placement of a halomethyl group on a heterocyclic scaffold allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR) during the drug discovery process.
Academic Rationale for Investigating 3-(Bromomethyl)-5-methylbenzo[d]isoxazole as a Research Subject
The academic interest in this compound lies at the intersection of heterocyclic chemistry, synthetic methodology, and medicinal chemistry. The molecule combines three key structural features: the biologically relevant benzo[d]isoxazole core, the synthetically versatile bromomethyl group, and a methyl substituent.
The rationale for its investigation is built on its potential as a highly adaptable chemical intermediate. The benzo[d]isoxazole scaffold provides a proven foundation for biological activity. nih.gov The methyl group at the 5-position serves to modify the electronic properties and lipophilicity of the aromatic ring, which can influence binding affinity and pharmacokinetic behavior.
Crucially, the 3-(bromomethyl) group provides a reactive site for further chemical elaboration. Researchers can use this compound as a starting material to synthesize a library of novel benzo[d]isoxazole derivatives by reacting it with various nucleophiles. This approach enables the systematic exploration of the chemical space around the benzo[d]isoxazole core, facilitating the discovery of new compounds with potentially valuable pharmacological properties. The coupling of magnesium compounds with 3-bromomethyl 5-methyl isoxazole has been noted as a convenient method for creating derivatives. grafiati.com The investigation of this specific molecule is thus driven by its promise as a powerful building block for constructing more complex and potentially bioactive molecules.
Table 2: Examples of Related Bromomethylated Heterocycles
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 3-(Bromomethyl)-5-nitro-benzo[d]isoxazole | 37924-88-2 | C₈H₅BrN₂O₃ |
| 5-(Bromomethyl)-3-methylisoxazole | 130628-75-0 | C₅H₆BrNO |
Properties
IUPAC Name |
3-(bromomethyl)-5-methyl-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHLKSCGAKEBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264553 | |
| Record name | 3-(Bromomethyl)-5-methyl-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37924-86-0 | |
| Record name | 3-(Bromomethyl)-5-methyl-1,2-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-5-methyl-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Pathways of 3 Bromomethyl 5 Methylbenzo D Isoxazole
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary mode of reactivity for 3-(bromomethyl)-5-methylbenzo[d]isoxazole involves nucleophilic substitution at the benzylic-like bromomethyl group. The bromine atom, being a good leaving group, is readily displaced by various nucleophiles. This reactivity is analogous to that observed in other bromomethyl-substituted heterocyclic systems.
Reactions of this compound with oxygen-based nucleophiles, such as alkoxides and carboxylates, are expected to proceed via a standard SN2 mechanism to yield the corresponding ethers and esters. While specific literature on this exact compound is limited, the reactivity can be inferred from similar bromomethyl-substituted isoxazoles. For instance, the reaction with a generic alkoxide (RO⁻) would yield a 3-(alkoxymethyl)-5-methylbenzo[d]isoxazole. Similarly, reaction with a carboxylate salt (RCOO⁻) would produce the corresponding ester.
Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-(Methoxymethyl)-5-methylbenzo[d]isoxazole |
| Phenoxide | Sodium phenoxide (NaOPh) | 3-(Phenoxymethyl)-5-methylbenzo[d]isoxazole |
| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | (5-Methylbenzo[d]isoxazol-3-yl)methyl acetate |
These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the nucleophilic salt and promote the SN2 pathway. The presence of a base may also be required to generate the nucleophile in situ from the corresponding alcohol or carboxylic acid.
The bromomethyl group of this compound is highly susceptible to substitution by nitrogen nucleophiles. Primary and secondary amines readily displace the bromide to form the corresponding N-substituted (5-methylbenzo[d]isoxazol-3-yl)methylamines. These reactions are fundamental in the synthesis of various biologically active compounds. For example, the synthesis of N,N,5-Trimethylbenzo[d]isoxazol-3-amine has been reported, highlighting the feasibility of nucleophilic substitution on the benzo[d]isoxazole core evitachem.com.
The reaction with sodium azide (B81097) (NaN₃) provides a straightforward route to 3-(azidomethyl)-5-methylbenzo[d]isoxazole. This azide derivative is a versatile intermediate that can be further transformed, for example, into the corresponding amine by reduction or participate in cycloaddition reactions.
Table 2: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Expected Product |
| Primary Amine | Methylamine (CH₃NH₂) | N-((5-Methylbenzo[d]isoxazol-3-yl)methyl)methanamine |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-1-(5-methylbenzo[d]isoxazol-3-yl)methanamine |
| Azide | Sodium azide (NaN₃) | 3-(Azidomethyl)-5-methylbenzo[d]isoxazole |
Sulfur-based nucleophiles, such as thiols and thiophenols, are expected to react readily with this compound to form the corresponding thioethers. These reactions typically proceed under basic conditions to deprotonate the thiol and enhance its nucleophilicity.
Phosphorus nucleophiles, like triarylphosphines or trialkylphosphites, can also participate in substitution reactions. For instance, the reaction with triphenylphosphine (B44618) (PPh₃) would lead to the formation of a phosphonium (B103445) salt, (5-methylbenzo[d]isoxazol-3-yl)methyl)triphenylphosphonium bromide. This salt is a key intermediate in the Wittig reaction, allowing for the conversion of the bromomethyl group into a vinyl group.
Carbon-Carbon Bond Forming Reactions Involving the Bromomethyl Group
Beyond nucleophilic substitution, the bromomethyl group can be utilized in carbon-carbon bond-forming reactions, which are crucial for extending the carbon framework of the molecule.
While the bromomethyl group is not a typical substrate for direct palladium-catalyzed cross-coupling reactions in the same manner as aryl or vinyl halides, its reactivity can be harnessed for C-C bond formation.
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide catalyzed by a palladium complex. While this reaction is most common for sp²-hybridized carbons, there have been reports of Suzuki-Miyaura cross-coupling reactions of benzyl (B1604629) halides nih.gov. Given the benzylic-like nature of the bromomethyl group in this compound, its participation in such a reaction is plausible, although likely to be more challenging than with aryl bromides.
A successful Suzuki-Miyaura coupling of this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 3-(arylmethyl)-5-methylbenzo[d]isoxazole. The reaction would require careful optimization of the palladium catalyst, ligand, base, and solvent system to favor the desired cross-coupling over competing side reactions, such as homocoupling of the boronic acid or decomposition of the starting material. Research on the Suzuki-Miyaura coupling of other bromo-substituted isoxazoles has demonstrated the importance of the choice of catalyst and ligands for achieving high yields researchgate.netresearchgate.net.
Furthermore, an alternative approach to C-C bond formation at this position involves the coupling of Grignard reagents (organomagnesium compounds) with the bromomethyl derivative. There is a report of the coupling of magnesium compounds with 3-bromomethyl-5-methyl isoxazole (B147169), a different isomer, which suggests that this pathway could be a viable strategy for introducing alkyl or aryl groups at the methyl position of the bromomethyl moiety grafiati.com.
Alkylation and Arylation Reactions
The bromomethyl group is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions. The bromide ion is a good leaving group, facilitating reactions with a wide range of nucleophiles. This provides a direct route for alkylation and arylation at the methylene (B1212753) bridge. Research on analogous compounds, such as 3-(chloromethyl)-5-phenylisoxazole, has demonstrated facile substitution of the halogen with various nucleophiles including phenoxides, thiolates, and amines. researchgate.net Similarly, the synthesis of 5-fluoromethylisoxazoles has been achieved through nucleophilic substitution on 5-bromomethyl derivatives. nih.gov
Common nucleophiles for these transformations include:
O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) can displace the bromide to form ethers.
S-Nucleophiles: Thiols and thiophenols (as thiolates) yield thioethers.
N-Nucleophiles: Amines and azides can be used to introduce nitrogen-containing functionalities.
C-Nucleophiles: Enolates, cyanides, and organocuprates can form new carbon-carbon bonds.
A related rhodium(III)-catalyzed alkylation has been reported for 3-arylbenzo[d]isoxazoles, indicating the amenability of the benzisoxazole scaffold to C-H activation and functionalization under different catalytic systems, though this involves the benzo ring rather than a side chain. rsc.org
Grignard and Organolithium Reagent Chemistry
Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles and strong bases. libretexts.orgmasterorganicchemistry.com Their reaction with this compound can proceed via several pathways.
The most straightforward reaction is nucleophilic attack at the electrophilic CH₂Br carbon, displacing the bromide to form a new C-C bond. libretexts.org This is essentially an uncatalyzed cross-coupling reaction. For example, reacting the title compound with phenyllithium (B1222949) would be expected to yield 3-benzyl-5-methylbenzo[d]isoxazole.
Alternatively, under specific conditions, a metal-halogen exchange could occur, where the bromine atom is exchanged for lithium or a magnesium halide. This would invert the polarity of the reactive site, transforming the electrophilic bromomethyl group into a nucleophilic organometallic species, such as 3-(lithiomethyl)-5-methylbenzo[d]isoxazole. This newly formed organometallic reagent could then be used to attack various electrophiles (e.g., aldehydes, ketones, CO₂), providing a powerful synthetic tool for further elaboration of the molecule. libretexts.orgmasterorganicchemistry.com
Studies on the addition of Grignard reagents to isoxazole esters have shown that the isoxazole ring's heteroatoms can play a role in directing the regioselectivity of the reaction through chelation with the magnesium ion. researchgate.net While this applies to carbonyl additions, it highlights the electronic influence the isoxazole system can exert on nearby reactions.
Transformations and Functionalizations of the Benzo[d]isoxazole Ring System
Beyond the reactivity of the bromomethyl side chain, the aromatic benzene (B151609) portion of the molecule can undergo its own set of transformations.
Electrophilic Aromatic Substitution Studies on the Benzo Ring
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic compounds, allowing the introduction of various functional groups onto the ring. wikipedia.org The regiochemical outcome of such a reaction on this compound is controlled by the directing effects of the existing substituents: the methyl group and the fused isoxazole ring.
Methyl Group (at C5): The methyl group is an activating, ortho, para-directing group due to positive induction and hyperconjugation. wikipedia.orglibretexts.org It therefore directs incoming electrophiles to the C4 and C6 positions.
Fused Isoxazole Ring: Heterocyclic rings can have complex electronic effects. The isoxazole ring is generally considered electron-withdrawing, which deactivates the aromatic system towards electrophilic attack. This deactivation arises from the electronegativity of the nitrogen and oxygen atoms. As a deactivating group, it would typically direct incoming electrophiles to the meta positions relative to its points of fusion, which are C6 and C7a (relative to C3a) and C4 and C7 (relative to C7a).
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(Bromomethyl)-5-methyl-4-nitrobenzo[d]isoxazole |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-3-(bromomethyl)-5-methylbenzo[d]isoxazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 4,5-Dimethyl-3-(bromomethyl)benzo[d]isoxazole |
This table illustrates predicted regiochemical outcomes based on established principles of electrophilic aromatic substitution. Specific experimental verification for this substrate is required.
Metalation and Directed Ortho-Metalation Strategies
The benzo[d]isoxazole scaffold can undergo metalation reactions, primarily through directed ortho-metalation (DoM), where a substituent directs the deprotonation to an adjacent position on the aromatic ring. wikipedia.orgbaranlab.orgorganic-chemistry.org In the case of this compound, the isoxazole ring itself, with its nitrogen and oxygen heteroatoms, can act as a directing metalation group (DMG). wikipedia.orgbaranlab.org
The primary sites for deprotonation on the benzene ring are the C4 and C7 positions, which are ortho to the isoxazole ring fusion. The use of strong bases, such as alkyllithiums (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium), is typically required for these transformations. baranlab.org The choice of base and reaction conditions can influence the regioselectivity of the metalation.
The 5-methyl group on the benzene ring also influences the acidity of the neighboring protons. Generally, an alkyl group can have a mild acidifying effect on adjacent aromatic protons. This could potentially favor metalation at the C4 position. However, the coordinating ability of the isoxazole heteroatoms is expected to be the dominant directing factor.
A related reaction is lateral lithiation, which involves the deprotonation of a methyl group on a heterocyclic ring. researchgate.net In the context of this compound, while the primary focus of DoM is on the benzene ring, the 5-methyl group could potentially undergo lithiation under specific conditions, although this is generally less favored than aromatic C-H activation in such systems.
The resulting organolithium species are powerful nucleophiles that can react with a variety of electrophiles to introduce new functional groups at the C4 or C7 positions.
Table 1: Potential Metalation Reactions of this compound
| Reagent | Proposed Intermediate | Potential Products (after electrophilic quench) |
| n-BuLi, THF, -78 °C | 4-Lithio-3-(bromomethyl)-5-methylbenzo[d]isoxazole | 4-substituted derivatives |
| sec-BuLi, TMEDA, THF, -78 °C | 7-Lithio-3-(bromomethyl)-5-methylbenzo[d]isoxazole | 7-substituted derivatives |
Ring-Opening and Rearrangement Reactions of the Isoxazole Moiety
The isoxazole ring in this compound is susceptible to cleavage under various conditions, leading to a range of synthetically useful products. The weak N-O bond is the primary site of reactivity in these transformations.
Base-Catalyzed Ring Opening: Treatment of benzisoxazoles with bases, such as hydroxide (B78521) or amines, can lead to a concerted E2 elimination, resulting in the formation of o-cyanophenolate anions. acs.orgacs.org For this compound, this would yield a 2-cyano-4-methylphenol derivative. This reaction pathway highlights the stability of the aromatic cyanophenol product which drives the transformation.
Reductive Ring Scission: The N-O bond of the isoxazole ring can be cleaved under reductive conditions. This has been observed in the metabolism of benzisoxazole-containing drugs, where cytochrome P450 enzymes or gut microflora can mediate the reduction. researchgate.net Chemical methods for reductive cleavage can also be employed, leading to the formation of an imine intermediate that can be subsequently hydrolyzed to a phenolic compound. researchgate.net
Transition Metal-Catalyzed Ring Opening: Transition metals, such as rhodium, can catalyze the ring-opening of benzisoxazoles. researchgate.net These reactions often proceed through oxidative addition of the metal into the N-O bond, leading to metallacyclic intermediates that can be further functionalized.
Ring-Opening Halogenation: Electrophilic halogenating agents can induce the ring-opening of isoxazoles. For instance, treatment with fluorinating, chlorinating, or brominating agents can lead to the formation of α-halocyano ketones. researchgate.netresearchgate.net In the case of this compound, this would likely result in a halogenated cyanoketone (B1222219) derived from the cleavage of the isoxazole ring.
[3+2] Cyclization Reactions: The isoxazole ring can act as a synthon in cycloaddition reactions. For example, azaoxyallyl cations can react with benzo[d]isoxazoles in a selective ring-opening [3+2] cyclization to furnish highly functionalized 2-hydroxyaryloxazolines. rhhz.net
Stability and Degradation Pathways under Various Reaction Conditions
The stability of this compound is contingent on the reaction environment, particularly the pH and the presence of nucleophiles or reducing agents.
Under Basic Conditions: As discussed, the benzisoxazole ring is susceptible to base-catalyzed degradation, leading to ring-opened cyanophenol products. acs.orgacs.org The rate of this degradation is dependent on the strength of the base and the temperature. The bromomethyl group is also highly reactive towards nucleophiles under basic conditions, which can lead to substitution or elimination reactions concurrently with or preceding ring opening.
Under Acidic Conditions: The benzisoxazole ring is generally more stable under acidic conditions compared to basic conditions. However, strong acids can promote hydrolysis or other rearrangements, although this is less common than base-mediated decomposition. The stability of the bromomethyl group may also be compromised in the presence of certain acidic media, potentially leading to solvolysis.
Under Reductive Conditions: The molecule is susceptible to degradation under reductive conditions, primarily through the cleavage of the N-O bond in the isoxazole ring. researchgate.net The bromomethyl group can also be reduced to a methyl group under certain hydrogenation conditions.
Thermal Stability: Information on the specific thermal stability of this compound is not widely available. However, many heterocyclic compounds can undergo thermal decomposition, and the presence of the reactive bromomethyl group may lower its decomposition temperature.
Table 2: Summary of Stability and Degradation of this compound
| Condition | Stability | Potential Degradation Products |
| Basic (e.g., NaOH, amines) | Unstable | 2-Cyano-4-methylphenol derivatives, substitution products of the bromomethyl group |
| Acidic (e.g., HCl, H₂SO₄) | Moderately Stable | Potential for hydrolysis or rearrangement under harsh conditions |
| Reductive (e.g., H₂, catalyst) | Unstable | Phenolic imines/ketones, 3,5-dimethylbenzo[d]isoxazole (B11770180) |
| Oxidative (e.g., O₃) | Potentially Unstable | Oxidation of the aromatic ring or methyl group, potential ring-opening rsc.org |
| Thermal | Likely moderately stable | Decomposition products |
| Photolytic (UV) | Potentially Unstable | Photodegradation products rsc.org |
Application As a Building Block and Intermediate in Complex Molecule Synthesis
Construction of Polycyclic and Fused Heterocyclic Systems
The strategic placement of the reactive bromomethyl group at the 3-position of the benzisoxazole ring enables its use in cyclization reactions to form novel polycyclic and fused heterocyclic systems. By reacting with difunctional or polyfunctional nucleophiles, new rings can be constructed adjacent to the isoxazole (B147169) or benzoid portion of the molecule.
For instance, intramolecular cyclization of a precursor derived from 3-(bromomethyl)benzisoxazole can lead to the formation of systems where the benzisoxazole is fused to another heterocyclic ring. While specific examples starting directly from the 5-methyl analog are specialized, the general strategy is a known pathway for creating fused isoxazoles. mdpi.com A common approach involves a two-step process: first, the bromomethyl group is used to tether a chain containing a nucleophilic site; second, a subsequent reaction induces ring closure. This strategy has been applied to generate a variety of fused systems, such as isoxazolo[3,4,5-ef] nih.govnih.govbenzoxazepines, starting from related 3-amino-1,2-benzisoxazole intermediates which themselves can be derived from precursors made using bromomethyl-functionalized scaffolds. researchgate.net The synthesis of tropone-fused isoxazoles from substituted tropolones provides another example of how heterocyclic systems can be fused to the isoxazole core, demonstrating the versatility of this building block in creating complex, multi-ring architectures. mdpi.com
Synthesis of Diversified Chemical Libraries
The reliable reactivity of the bromomethyl group makes 3-(Bromomethyl)-5-methylbenzo[d]isoxazole an excellent scaffold for the generation of diversified chemical libraries. In medicinal chemistry and drug discovery, producing a large number of structurally related compounds for screening is a critical activity. This compound is ideally suited for this purpose through parallel synthesis.
By reacting this compound with a wide range of nucleophiles, a library of derivatives with diverse functional groups at the 3-position can be rapidly assembled. Nucleophiles such as amines, phenols, thiols, and carboxylates can readily displace the bromide ion to form new C-N, C-O, C-S, and C-O-C bonds, respectively. This approach has been used to synthesize series of benzisoxazole derivatives for screening purposes. For example, reactions with various amines can produce a library of 3-(aminomethyl)benzisoxazoles, while reactions with substituted phenols can yield 3-(aryloxymethyl)benzisoxazoles. researchgate.net A study by Uno and associates demonstrated the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives starting from 3-(bromomethyl)-1,2-benzisoxazole, showcasing a multi-step synthetic route to introduce a sulfamoyl group. nih.gov
The following table illustrates the versatility of this building block in library synthesis.
| Nucleophile Type | Reagent Example | Resulting Linkage | Product Class Example |
| Amine | Morpholine | C-N | 3-(Morpholinomethyl)-5-methylbenzo[d]isoxazole |
| Phenol | 4-Chlorophenol | C-O | 3-((4-Chlorophenoxy)methyl)-5-methylbenzo[d]isoxazole |
| Thiol | Thiophenol | C-S | 3-((Phenylthio)methyl)-5-methylbenzo[d]isoxazole |
| Sulfite | Sodium Bisulfite | C-S | Sodium ((5-methylbenzo[d]isoxazol-3-yl)methyl)sulfonate |
This plug-and-play approach allows chemists to systematically explore the structure-activity relationships of the 5-methylbenzo[d]isoxazole scaffold by modifying the substituent attached to the methylene (B1212753) linker.
Precursor in the Development of Advanced Organic Materials
The benzisoxazole heterocycle is not only a key pharmacophore but also a functional motif for advanced organic materials. nih.gov Its rigid, planar structure and distinct electronic properties can be harnessed in the design of liquid crystals, polymers, and fluorescent sensors. lifechemicals.com this compound serves as a valuable precursor for incorporating this heterocycle into larger macromolecular structures.
The bromomethyl handle allows for the covalent attachment of the benzisoxazole unit onto polymer backbones or as side chains, potentially imparting specific optical or electronic properties to the resulting material. For example, it can be used to synthesize monomers for polymerization reactions or to functionalize existing polymers. The incorporation of such heterocyclic groups can influence properties like thermal stability, conductivity, and photoluminescence. While specific reports on the 5-methyl derivative are emerging, the general concept of using reactive heterocyclic building blocks is well-established in materials science.
Utility in Fragment-Based Drug Discovery Research (purely synthetic aspect)
Fragment-based drug discovery (FBDD) is a modern approach to identifying lead compounds where small, low-complexity molecules ("fragments") that bind to a biological target are identified and then optimized to create more potent molecules. nih.govnih.gov A key challenge in FBDD is the synthetic elaboration of the initial fragment hits. nih.gov This requires robust and reliable chemical reactions to "grow" the fragment in specific directions to improve its binding affinity. uoc.gr
This compound is an exemplary tool for the synthetic chemist engaged in FBDD. The 5-methylbenzo[d]isoxazole core can be considered a "fragment," and the bromomethyl group acts as a reactive handle or a "growth vector." nih.gov This allows chemists to synthetically link this fragment to other molecules or to elaborate it with various substituents.
From a purely synthetic standpoint, its utility lies in its ability to covalently attach the benzisoxazole scaffold to another fragment or a core structure. If a different fragment hit is identified for an adjacent binding site on a protein, a linker can be designed to connect the two. This compound provides a reactive electrophilic handle to facilitate such a "fragment-linking" strategy. This synthetic tractability is a crucial consideration when selecting fragments for an optimization campaign, as synthetically challenging fragments may be abandoned despite favorable binding properties. nih.gov The straightforward reactivity of this compound ensures that a wide range of chemical diversity can be explored efficiently during the hit-to-lead optimization process. researchgate.net
Theoretical and Computational Investigations
Electronic Structure Analysis (e.g., DFT calculations)
Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic properties of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), a detailed picture of the molecule's electronic distribution and reactivity can be obtained. researchgate.netnih.govresearchgate.net
The optimized molecular structure reveals a planar benzisoxazole ring system. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic regions of the molecule. The nitrogen atom in the isoxazole (B147169) ring and the oxygen atom are typically regions of negative potential, indicating their nucleophilic character. Conversely, the bromomethyl group, particularly the carbon atom attached to the bromine, and the aromatic protons are regions of positive potential, suggesting their susceptibility to nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is generally distributed over the fused benzene (B151609) ring and the isoxazole moiety, indicating these are the primary sites for electrophilic attack. The LUMO is predominantly localized on the bromomethyl group, signifying it as the principal site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com
Natural Bond Orbital (NBO) analysis further quantifies the charge distribution and intramolecular interactions. The analysis reveals significant charge delocalization within the benzisoxazole ring system, contributing to its aromaticity and stability. The carbon-bromine bond is highly polarized, with a significant positive charge on the methylene (B1212753) carbon and a negative charge on the bromine atom, which is consistent with the FMO analysis regarding the site of nucleophilic substitution.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (Illustrative) | Method |
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.8 D | B3LYP/6-311++G(d,p) |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Reaction Mechanism Elucidation through Computational Modeling
Transition State Analysis for Nucleophilic Substitutions
The bromomethyl group at the 3-position of the benzisoxazole ring is a prime site for nucleophilic substitution reactions, which are crucial for the derivatization of this scaffold. nih.gov Computational modeling, particularly transition state (TS) analysis, can elucidate the mechanism of these reactions. For a typical SN2 reaction with a nucleophile (e.g., an amine or thiol), the reaction pathway can be mapped, and the transition state structure can be optimized. researchgate.netmdpi.com
The calculated transition state geometry would likely show the incoming nucleophile and the leaving bromide ion in a trigonal bipyramidal arrangement around the methylene carbon. The bond lengths of the forming nucleophile-carbon bond and the breaking carbon-bromine bond in the TS structure provide information about the nature of the transition state (i.e., early, late, or synchronous). The activation energy barrier, determined from the energy difference between the reactants and the transition state, is a key indicator of the reaction rate.
Energetics of Regioselectivity in Ring Formation
The synthesis of substituted benzisoxazoles can sometimes lead to the formation of regioisomers. Computational studies can be employed to understand and predict the regioselectivity of the ring-forming cyclization reactions. researchgate.netimist.maresearchgate.net By calculating the activation energies for the different possible cyclization pathways, the most favorable route leading to the desired 5-methyl substituted product can be identified. Steric and electronic factors, such as the directing effect of the methyl group on the benzene ring and the stability of the intermediates, play a crucial role in determining the regiochemical outcome. mdpi.com
Molecular Docking Studies (focused on theoretical binding modes for scaffold design, not biological effects)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of scaffold design, molecular docking can be used to theoretically assess how this compound and its derivatives can fit into a hypothetical binding pocket of a macromolecular target. researchgate.netnih.govresearchgate.net This is not to predict a biological effect but to understand the potential non-covalent interactions that this scaffold can form, which is valuable for designing libraries of compounds for screening. researchgate.netnih.gov
The docking results would typically show the types of interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking, that the benzisoxazole scaffold can engage in. For instance, the nitrogen and oxygen atoms of the isoxazole ring could act as hydrogen bond acceptors, while the aromatic system could participate in π-stacking interactions. nih.gov
Table 2: Illustrative Molecular Docking Interaction Data for the this compound Scaffold
| Interaction Type | Potential Interacting Groups on Scaffold |
| Hydrogen Bond Acceptor | Isoxazole Nitrogen, Isoxazole Oxygen |
| Halogen Bond Donor | Bromine atom |
| Hydrophobic Interactions | Benzene ring, Methyl group |
| π-π Stacking | Benzisoxazole ring system |
Note: This table illustrates the types of interactions the scaffold could theoretically form in a binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural parameters and theoretical molecular descriptors)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. nih.govnih.gov For a series of derivatives of this compound, a QSAR model could be developed to correlate their structural features with a theoretical property, such as calculated binding affinity to a model receptor or a specific physicochemical property. researchgate.netchemijournal.com
The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net
Table 3: Examples of Theoretical Molecular Descriptors for QSAR Modeling
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Kier & Hall connectivity indices |
| Geometrical | Molecular surface area, Molecular volume |
| Electrostatic | Partial charges on atoms, Dipole moment |
| Quantum-Chemical | HOMO/LUMO energies, Hardness, Softness |
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that can predict the activity based on a selection of the most relevant descriptors. chemijournal.com Such a model, even when based on theoretical activity, can be a powerful tool for in silico screening and prioritizing the synthesis of new derivatives with desired properties.
Mechanistic Studies of Molecular Interactions
Exploration of Binding Mechanisms with Specific Biomolecular Targets (in vitro, non-pharmacological context)
Initial in vitro assessments have been conducted to determine the binding profile of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole with specific biomolecular targets. These studies are fundamental to characterizing its potential as a chemical tool for biological research.
Currently, there is a lack of published research specifically detailing the enzyme binding studies, including inhibition mechanisms or kinetic analysis, for this compound. While the isoxazole (B147169) scaffold is present in compounds known to interact with enzymes, specific data for this particular molecule is not yet available in the public domain.
Similarly, detailed investigations into the interaction of this compound with specific receptors are not extensively documented. The broader class of isoxazoles has been shown to interact with various receptors. For instance, studies on other trisubstituted isoxazoles have identified them as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt). nih.gov However, specific ligand-receptor binding profiles for this compound remain an area for future research.
Structural Biology Approaches to Ligand-Target Complexes
Structural biology techniques are paramount in visualizing the precise interactions between a ligand and its target at an atomic level.
While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in determining the structure of complexes involving other isoxazole derivatives, such as 3,5-dimethylisoxazoles binding to bromodomains, specific structural data for a complex containing this compound is not currently available. nih.gov NMR spectral data for related isoxazole compounds have been reported, which can serve as a reference for future structural studies of this specific molecule. rsc.org
Biochemical Pathways Affected by Molecular Probes
Understanding which biochemical pathways are modulated by this compound is key to deciphering its cellular effects. At present, specific studies delineating the biochemical pathways directly affected by this compound have not been published. Research on related benzisoxazole derivatives, such as 5-imidazole-3-methylbenz[d]isoxazole derivatives, has shown them to be potent and selective inhibitors of the CBP/p300 bromodomain, suggesting a potential role in epigenetic regulation and oncology. nih.gov This provides a potential avenue of investigation for this compound.
Future Directions and Emerging Research Avenues
Novel Synthetic Routes for Benzo[d]isoxazole Scaffolds
The synthesis of the benzo[d]isoxazole core and its derivatives is an area of active research, with new methods continuously being developed to improve efficiency, yield, and regioselectivity. A prominent strategy involves the 1,3-dipolar cycloaddition reaction. For instance, a multi-component reaction has been reported for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles, which involves the reaction between propargyl bromide and in situ-generated α-chloro aldoximes. researchgate.net This metal-free approach offers a high tolerance for a wide range of substituents and proceeds under mild conditions. researchgate.net
Another key approach involves the reaction of dihaloformaldoximes with substituted alkynes. For example, the reaction of dibromoformaldoxime with 3-butyn-2-ol (B105428) yields 3-bromo-5-(1-hydroxyethyl)-isoxazole, which can be further oxidized to create other useful intermediates. google.com These established methods for isoxazole (B147169) ring formation could be adapted to produce 3-(Bromomethyl)-5-methylbenzo[d]isoxazole.
Recent advances focus on transition metal-catalyzed cycloadditions and green chemistry approaches to synthesize isoxazole derivatives, aiming to create more complex and bioactive molecules efficiently. nih.gov
| Synthetic Method | Description | Key Reactants | Reference |
| 1,3-Dipolar Cycloaddition | A multi-component, metal-free reaction to form the isoxazole ring. | Aldoximes, Propargyl Bromide, N-Chlorosuccinimide (NCS) | researchgate.net |
| Dihaloformaldoxime Reaction | Reaction of a dihaloformaldoxime with an alkyne to produce a substituted isoxazole. | Dibromoformaldoxime, Substituted Alkyne (e.g., 3-butyn-2-ol) | google.com |
Integration into High-Throughput Synthesis and Screening Platforms
The isoxazole ring is a popular moiety in the design of compound libraries for drug discovery due to its favorable physicochemical properties and diverse biological activities. nih.gov The reactive nature of the bromomethyl group in this compound makes it an ideal candidate for inclusion in high-throughput synthesis (HTS) platforms. This functional group allows for rapid and efficient diversification, where the core scaffold can be reacted with a large library of nucleophiles (such as amines, thiols, or alcohols) to generate a vast number of unique derivatives.
These derivative libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities, such as anticancer or antimicrobial properties. nih.govbohrium.com The development of isoxazole-based inhibitors of HSP90, a key target in cancer therapy, is an example of how this scaffold has been successfully employed in drug discovery programs. bohrium.com
Design of Next-Generation Molecular Probes and Building Blocks
The this compound molecule is a prime candidate for the design of next-generation molecular probes and as a versatile building block in organic synthesis. The bromomethyl group serves as a key reactive handle to attach the benzo[d]isoxazole core to other molecules of interest.
Molecular Probes: By reacting the bromomethyl group with fluorescent dyes, affinity tags, or photo-crosslinkers, researchers can create molecular probes to study biological processes. For example, a probe could be designed to bind to a specific enzyme or receptor, allowing for its visualization within a cell or for the identification of its binding partners.
Building Blocks: In organic synthesis, the compound serves as a precursor for more complex molecules. The isoxazole ring itself is stable and can be carried through multiple synthetic steps. The ability to functionalize the bromomethyl group allows for the construction of larger, multi-component molecular architectures with potential applications in materials science or as advanced drug candidates.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Derivatives
The characterization of novel derivatives of this compound relies on a suite of advanced analytical techniques to confirm their structure, purity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Data for related compounds, such as 6-bromo-3-methylbenzo[d]isoxazole, show characteristic chemical shifts that help in assigning the structure. sigmaaldrich.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition of the newly synthesized derivatives.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including the precise arrangement of atoms and stereochemistry. Studies on related benzo[d]bis( sigmaaldrich.comlookchem.combldpharm.comthiadiazole) derivatives demonstrate how X-ray diffraction can elucidate the planar conformations of these fused ring systems. mdpi.com
| Technique | Purpose | Example from Related Compounds | Reference |
| 1H & 13C NMR | Structural confirmation of the organic framework. | Characteristic peaks for the aromatic and methyl protons in bromo-methylbenzo[d]isoxazole. | sigmaaldrich.com |
| Mass Spectrometry | Determination of molecular weight and formula. | Used to confirm the mass of trifluoromethylated isoxazoles. | rsc.org |
| X-ray Crystallography | Unambiguous determination of 3D molecular structure. | Revealed the planar structure of benzo[1,2-d:4,5-d']bis( sigmaaldrich.comlookchem.combldpharm.comthiadiazole). | mdpi.com |
Computational Chemistry for Predictive Design of Derivatives with Specific Reactivity Profiles
Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to predict the properties and reactivity of its potential derivatives before they are synthesized in the lab.
Structure-Activity Relationship (SAR) Studies: By creating virtual libraries of derivatives and calculating their electronic properties and shapes, researchers can predict which modifications are most likely to lead to a desired biological activity. This approach was used in the discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective inhibitors for the treatment of acute myeloid leukemia. nih.gov
Reactivity Prediction: Quantum mechanical calculations can model the reactivity of the bromomethyl group, helping to optimize reaction conditions for derivatization. These models can predict which nucleophiles will react most efficiently and can help to avoid unwanted side reactions.
Docking Studies: If the biological target of a potential drug is known, molecular docking simulations can predict how well a designed derivative will bind to it. This allows for the rational design of more potent and selective inhibitors.
This predictive power accelerates the design-build-test-learn cycle, making the discovery of new, highly functional molecules based on the this compound scaffold more efficient and cost-effective.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-5-methylbenzo[d]isoxazole, and how can reaction conditions be optimized?
- Methodology : Utilize domino reductive Nef reactions followed by cyclization of β-nitroenones to achieve high yields. For example, a reported synthesis of a related isoxazole derivative achieved 84.5% yield using sequential chlorination and cyclization steps under controlled temperature (60–80°C) and inert atmosphere . Optimization can involve adjusting stoichiometry (e.g., acetyl chloride ratios) and monitoring reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?
- Methodology : Analyze NMR peaks for characteristic signals:
- Methyl groups: δ 2.26 (s, 3H) for the 5-methyl substituent.
- Bromomethyl protons: δ 4.44 (s, 2H) .
- Aromatic protons: δ 7.04–7.72 (multiplet patterns confirm benzo[d]isoxazole core).
Q. What are the key physicochemical properties (melting point, solubility) critical for handling this compound in experimental settings?
- Methodology : Determine melting points via differential scanning calorimetry (DSC); structurally similar isoxazoles exhibit mp ranges of 61–63°C or 132–134°C depending on substituents . Solubility can be assessed in DMSO or ethanol using UV-Vis spectroscopy at varying concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the inhibitory activity of this compound against glutathione-dependent enzymes (GST/GR)?
- Methodology : Compare IC and K values across derivatives. For instance:
- Bromine at the 4-position (3-(4-bromophenyl)isoxazole) shows competitive GST inhibition (IC = 0.099 μM) due to enhanced electrophilicity, whereas chlorine analogs exhibit weaker effects .
- Use kinetic assays (e.g., Lineweaver-Burk plots) to classify inhibition type (competitive vs. uncompetitive) .
Q. How can computational tools (e.g., molecular docking, Molinspiration) predict the bioactivity and binding modes of this compound?
- Methodology : Perform docking studies using software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., GST’s G-site). Validate predictions with experimental IC data. Molinspiration analysis can calculate drug-likeness scores (e.g., polar surface area, logP) to prioritize derivatives for synthesis .
Q. How should researchers resolve contradictions in reported inhibitory data for structurally similar isoxazole derivatives?
- Methodology : Replicate assays under standardized conditions (pH 7.4, 37°C) using pure human erythrocyte-derived enzymes. For example, discrepancies in GR inhibition between 3-(4-chlorophenyl) and 5-(4-chlorophenyl) isomers arise from substituent positioning; systematic SAR studies can clarify these effects .
Q. What strategies are effective in designing analogs of this compound for targeted anticancer applications?
- Methodology : Incorporate arylpiperazine or pyrazole moieties to enhance cellular uptake and specificity. For instance, coupling with 4-methoxybenzyl groups improved cytotoxicity in cancer cell lines (e.g., IC = 135 μM in antioxidant assays) . Validate selectivity via comparative assays on non-cancerous cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
